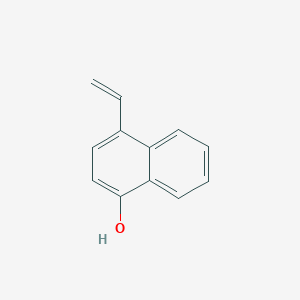

4-Vinyl-1-naphthol

Descripción general

Descripción

4-Vinyl-1-naphthol is an organic compound that belongs to the class of naphthols, which are derivatives of naphthalene. This compound is characterized by the presence of a vinyl group attached to the fourth position of the naphthol ring. Naphthols are known for their diverse applications in various fields, including chemistry, biology, and industry, due to their unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Vinyl-1-naphthol typically involves the vinylation of 1-naphthol. One common method is the Heck reaction, where 1-naphthol is reacted with vinyl halides in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: 4-Vinyl-1-naphthol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

Reduction: The vinyl group can be reduced to an ethyl group under hydrogenation conditions.

Substitution: Electrophilic substitution reactions can occur on the naphthol ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is typically used for hydrogenation.

Substitution: Electrophilic reagents such as halogens, sulfonyl chlorides, and nitrating agents are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxygenated naphthol derivatives.

Reduction: Ethyl-1-naphthol.

Substitution: Halogenated, sulfonated, and nitrated naphthol derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

a. Catalytic Reactions

4-VN has been utilized in several catalytic reactions, including dearomatization and cycloaddition processes. For instance, it has been involved in the intermolecular dearomative [4 + 2] cycloaddition , which allows for the construction of complex molecular architectures. This method has shown high yields and moderate endo-selectivity when applied to naphthalene derivatives .

b. Dearomatization Processes

The dearomatization of naphthols, including 4-VN, can be catalyzed by various metal complexes. Recent studies have highlighted the use of palladium and gold catalysts to achieve site-selective arylation and subsequent transformations, leading to valuable spiro-adducts with yields reaching up to 95% .

Pharmaceutical Applications

a. Antiviral Activity

Research indicates that naphthol derivatives exhibit significant antiviral properties. For example, certain substituted naphthols have been identified as potent inhibitors of hepatitis C virus replication, showcasing the potential of 4-VN as a scaffold for developing antiviral agents .

b. Antibacterial Properties

The synthesis of 1-amidoalkyl-2-naphthols has been explored for their antibacterial and antiviral activities. Compounds derived from 4-VN have shown promising results in inhibiting bacterial growth, making them candidates for further pharmaceutical development .

Materials Science

a. Polymer Chemistry

4-VN is utilized in the synthesis of functionalized polymers. Its vinyl group allows for easy incorporation into polymer matrices, enhancing properties such as thermal stability and mechanical strength. This application is particularly relevant in creating advanced materials for coatings and composites.

b. Light-Responsive Materials

The ability of 4-VN to participate in photochemical reactions enables its use in developing light-responsive materials. These materials can change properties upon exposure to light, making them suitable for applications in sensors and smart coatings .

Table 1: Summary of Catalytic Reactions Involving 4-Vinyl-1-naphthol

| Reaction Type | Catalyst | Yield (%) | Selectivity |

|---|---|---|---|

| Intermolecular [4 + 2] | Visible-light EnT | 25-80 | Endo/Exo Ratio: 1.7:1 |

| Palladium-catalyzed | Pd(II)/DavePhos | Up to 95 | C(1)-arylation |

| Gold-catalyzed | JohnphosAu(CH3CN) | Up to 98 | High functionalization |

Case Study: Antiviral Activity of Naphthol Derivatives

A study focused on the synthesis of various naphthol derivatives from 4-VN demonstrated their effectiveness against hepatitis C virus (HCV). The derivatives were evaluated for their inhibitory effects on HCV replication, showing significant promise as potential therapeutic agents.

Mecanismo De Acción

The mechanism of action of 4-Vinyl-1-naphthol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In the context of anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparación Con Compuestos Similares

1-Naphthol: Lacks the vinyl group and has different reactivity and applications.

2-Naphthol: Similar structure but with the hydroxyl group at the second position, leading to different chemical properties.

4-Methyl-1-naphthol: Similar to 4-Vinyl-1-naphthol but with a methyl group instead of a vinyl group.

Uniqueness: this compound is unique due to the presence of the vinyl group, which imparts distinct reactivity and enables the formation of various derivatives through addition and polymerization reactions. This makes it a valuable compound in the synthesis of complex organic molecules and materials.

Actividad Biológica

4-Vinyl-1-naphthol (4-VN) is a derivative of naphthol known for its diverse biological activities, including potential applications in medicinal chemistry and environmental science. This article explores the biological activity of 4-VN, focusing on its mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

This compound has the molecular formula and a molecular weight of approximately 170.20 g/mol. It features a vinyl group attached to the naphthol structure, which enhances its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 4-VN can be attributed to several mechanisms:

- Antioxidant Activity : 4-VN exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. This activity is linked to its ability to scavenge free radicals and inhibit lipid peroxidation.

- Enzyme Inhibition : Research indicates that 4-VN acts as an inhibitor of various enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA). Inhibition of AChE is particularly relevant for neuroprotective strategies against neurodegenerative diseases like Alzheimer's.

- DNA Binding : 4-VN has been shown to interact with DNA, potentially leading to antiproliferative effects in cancer cells. Studies demonstrate that it can intercalate into DNA strands, influencing cellular replication and transcription processes.

Antioxidant Activity

A study conducted by Polat et al. (2021) evaluated the antioxidant capacity of various naphthol derivatives, including 4-VN. The findings indicated that 4-VN demonstrated a strong ability to reduce oxidative stress markers in vitro, suggesting its potential use as a protective agent in oxidative stress-related conditions .

Enzyme Inhibition

In a detailed evaluation of enzyme inhibition, 4-VN was found to effectively inhibit AChE with an IC50 value indicating potent activity. The study suggested that structural modifications could enhance this inhibitory effect, making it a candidate for further drug development .

Antiproliferative Effects

Research highlighted the antiproliferative effects of 4-VN on human cancer cell lines. The compound induced apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. This was particularly evident in studies where 4-VN was administered at varying concentrations, showing dose-dependent effects on cell viability .

Case Study 1: Cancer Cell Lines

A study investigated the effects of 4-VN on human breast cancer cell lines (MDA-MB-231). The results demonstrated that treatment with 4-VN led to a significant decrease in cell proliferation and increased apoptosis rates. Flow cytometry analysis confirmed these findings, showing enhanced sub-G1 populations indicative of apoptotic cells .

Case Study 2: Neuroprotective Potential

Another study focused on the neuroprotective effects of 4-VN against oxidative stress-induced neuronal damage. The results indicated that pre-treatment with 4-VN significantly reduced cell death in neuronal cultures exposed to oxidative agents. This suggests its potential as a therapeutic agent for neurodegenerative diseases .

Data Summary

Propiedades

IUPAC Name |

4-ethenylnaphthalen-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O/c1-2-9-7-8-12(13)11-6-4-3-5-10(9)11/h2-8,13H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWGIDSCWIJPQMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C2=CC=CC=C12)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.